

# A Comprehensive Technical Guide to 3-Iodo-4-methoxyaniline (4-Amino-2-iodoanisole)

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## Compound of Interest

Compound Name: 3-Iodo-4-methoxyaniline

Cat. No.: B1291583

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## Introduction

**3-Iodo-4-methoxyaniline**, also known by alternate names such as 4-Amino-2-iodoanisole and 3-Iodo-p-anisidine, is a highly functionalized aromatic amine that serves as a critical building block in modern organic and medicinal chemistry. Its unique substitution pattern, featuring an iodo group ortho to the amino functionality and a methoxy group para to it, imparts versatile reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals, fine chemicals, and materials for proteomics research.<sup>[1]</sup> This guide provides an in-depth overview of its chemical properties, synthesis, and key applications, with a focus on experimental protocols and data relevant to its use in research and development.

## Chemical and Physical Properties

**3-Iodo-4-methoxyaniline** is a solid at room temperature, with its color ranging from white to brown depending on purity.<sup>[2]</sup> A summary of its key quantitative properties is presented in Table 1.

Property	Value	Reference
CAS Number	74587-12-5	[1]
Molecular Formula	C <sub>7</sub> H <sub>8</sub> INO	[1]
Molecular Weight	249.05 g/mol	[1]
Melting Point	72.0 - 75.0 °C	[2]
Boiling Point	321 °C	
Density	1.807 g/cm <sup>3</sup>	
Solubility	Soluble in Methanol	
pKa	4.24 ± 0.10 (Predicted)	
Appearance	White to Gray to Brown powder/crystal	[2]

## Synthesis of 3-Iodo-4-methoxyaniline

The synthesis of **3-Iodo-4-methoxyaniline** is most commonly achieved through the reduction of a nitrated precursor, 2-iodo-1-methoxy-4-nitrobenzene. This method is efficient and yields the desired product in high purity.

## Experimental Protocol: Synthesis from 2-Iodo-1-methoxy-4-nitrobenzene

This protocol outlines the reduction of 2-iodo-1-methoxy-4-nitrobenzene using iron powder and ammonium chloride in an ethanol/water solvent system.

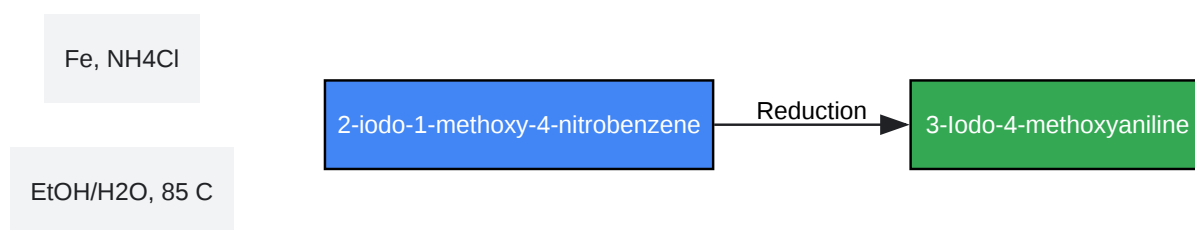
Materials:

- 2-iodo-1-methoxy-4-nitrobenzene
- Iron powder
- Ammonium chloride (NH<sub>4</sub>Cl)

- Ethanol (EtOH)
- Water (H<sub>2</sub>O)
- 250 mL round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirring
- Filtration apparatus (e.g., Büchner funnel)
- Rotary evaporator

Procedure:

- To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-iodo-1-methoxy-4-nitrobenzene (1.00 equivalent).
- Add iron powder (3.00 equivalents) and ammonium chloride (3.00 equivalents) to the flask.
- Add ethanol and water to the flask (a common ratio is 5:1 ethanol to water).
- Attach a reflux condenser and heat the reaction mixture to 85 °C with vigorous stirring.
- Maintain the reaction at 85 °C for 1 hour. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solid, insoluble material by filtration.
- Wash the filtered solid with a small amount of ethanol.
- Combine the filtrate and the washings, and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.
- The resulting **3-Iodo-4-methoxyaniline** can be further purified if necessary, for example, by recrystallization or column chromatography.



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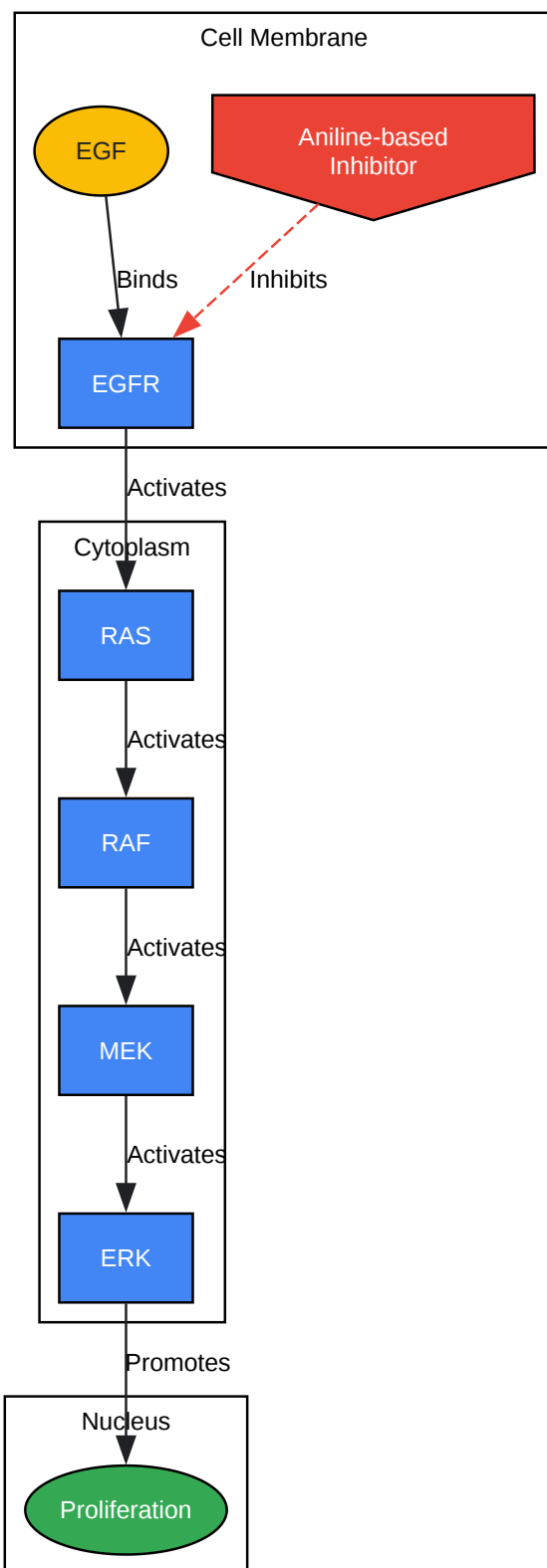
Caption: Synthesis of **3-Iodo-4-methoxyaniline**.

## Applications in Drug Development and Signaling Pathways

Aniline derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous kinase inhibitors that target signaling pathways often dysregulated in diseases like cancer. The structural features of **3-Iodo-4-methoxyaniline** make it an attractive starting material for the synthesis of such inhibitors. Two prominent pathways where aniline-based drugs have a significant impact are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascades.

### EGFR Signaling Pathway

The EGFR pathway is crucial for cell proliferation and survival. Its aberrant activation is a hallmark of many cancers. Aniline-based inhibitors can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting downstream signaling.

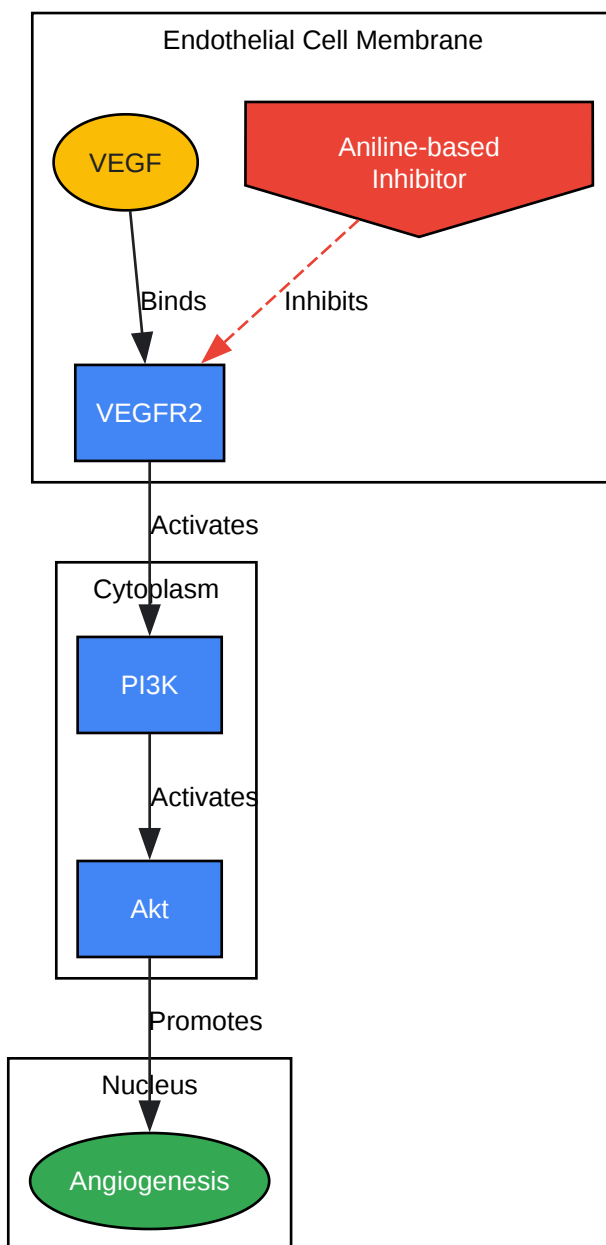


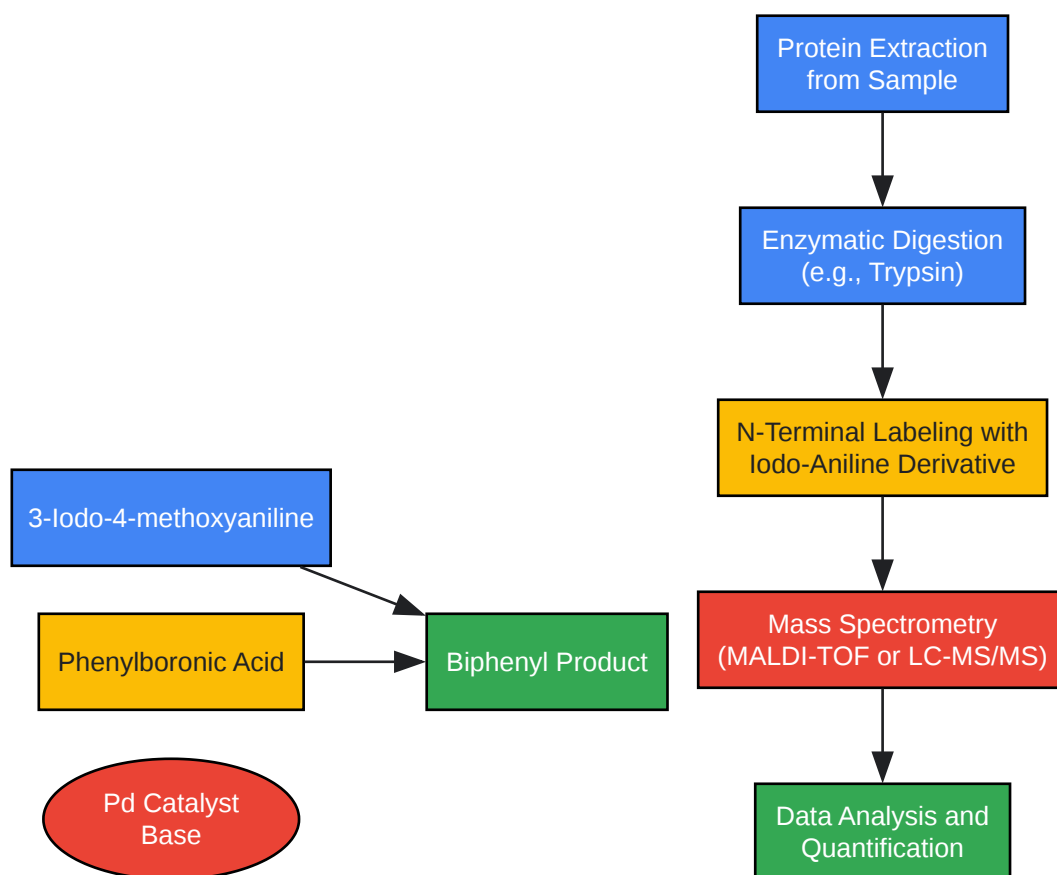
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Caption: EGFR Signaling Pathway Inhibition.

## VEGFR-2 Signaling Pathway

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and is primarily driven by the VEGFR-2 signaling pathway. Aniline derivatives can act as potent inhibitors of VEGFR-2, disrupting this process.





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- To cite this document: BenchChem. [A Comprehensive Technical Guide to 3-Iodo-4-methoxyaniline (4-Amino-2-iodoanisole)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1291583#alternate-names-for-3-iodo-4-methoxyaniline-like-4-amino-2-iodoanisole]



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